molecular formula C10H8ClNO B1612239 3-Chloro-1-methoxyisoquinoline CAS No. 24649-22-7

3-Chloro-1-methoxyisoquinoline

Cat. No. B1612239
CAS RN: 24649-22-7
M. Wt: 193.63 g/mol
InChI Key: SNAJJTHVSPRNKF-UHFFFAOYSA-N
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Description

3-Chloro-1-methoxyisoquinoline is a heterocyclic organic compound with the empirical formula C10H8ClNO . It has a molecular weight of 193.63 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-methoxyisoquinoline can be represented by the SMILES string COc1nc(Cl)cc2ccccc12 . The InChI key for this compound is SNAJJTHVSPRNKF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-1-methoxyisoquinoline is a solid substance . It has a melting point range of 67-72 °C . The compound has a density of 1.267 g/cm^3 .

Safety And Hazards

3-Chloro-1-methoxyisoquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it is toxic if swallowed and causes serious eye damage . The safety data sheet advises against eating, drinking, or smoking when using this product and recommends wearing eye protection/face protection .

properties

IUPAC Name

3-chloro-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJJTHVSPRNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608761
Record name 3-Chloro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methoxyisoquinoline

CAS RN

24649-22-7
Record name 3-Chloro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24649-22-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a sealed tube were added 1,3-dichloroisoquinoline (501 mg, 2.45 mmol), 2-aminopyridine (31 mg, 0.33 mmol), cuprous monochloride (37.2 mg, 0.162 mmol), MeONa (824 mg, 5.92 mmol), MeOH (3 ml) and diglyne (8 ml). The tube was sealed, evacuated and filled with N2 three times. The combined mixture was heated at 125° C. for 3 days under an atmosphere of nitrogen. After that time, the mixture was treated with water (20 ml) and extracted with EtOAc (3×50 ml). The organic extracts were washed with water (3×30 ml), brine (30 ml), dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as light-yellow solid. 1H NMR (400 MHz, CDCl3): δ=4.15 (s, 3H), 7.26 (d, J=0.6 Hz, 1H), 7.51 (ddd, J=3.6, 4.6, 8.2 Hz, 1H), 7.64-7.69 (m, 2H), 8.20 (dd, J=8.4, 1.2 Hz, 1H). MS(ES+): m/z=194.08/196.01 (80/28) [MH+]. HPLC: tR=4.00 min (polar—5 min, ZQ3).
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous monochloride
Quantity
37.2 mg
Type
reactant
Reaction Step One
Name
Quantity
824 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Rádl, L Kovárová, P Hezky, V Vosátka… - … der Pharmazie: An …, 1999 - Wiley Online Library
… Attempts to prepare similar 3-substituted isoquinoline derivatives failed since both 3-chloroisoquinoline and 3chloro-1-methoxyisoquinoline did not react with the used thiols under the …
Number of citations: 3 onlinelibrary.wiley.com
R Tan - 1966 - escholarship.mcgill.ca
Naphthyridine, as defined by CFH Allen, is the name cornmonly given to the ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms, each ring thus …
Number of citations: 4 escholarship.mcgill.ca

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